molecular formula C11H16ClNO4 B1377755 2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride CAS No. 1142-02-5

2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride

Cat. No. B1377755
CAS RN: 1142-02-5
M. Wt: 261.7 g/mol
InChI Key: ZUISSHJYZRLXRL-UHFFFAOYSA-N
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Description

“2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride” is a chemical compound with the molecular formula C11H16ClNO4 . It is functionally related to L-dopa and 3-phenylpropionic acid .


Molecular Structure Analysis

The molecular structure of “2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride” consists of a phenyl ring with methoxy groups at the 3 and 5 positions, a propanoic acid group, and an amino group . The molecular weight is 261.70204 .

Scientific Research Applications

Synthesis and Antioxidant Properties

Research has shown that compounds structurally related to 2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride, such as those with dimethoxyphenyl groups, have been synthesized and evaluated for their antioxidant activities. These compounds were developed using preparative methods that involved the synthesis of nitriles followed by acid hydrolysis to produce carboxylic acids, which were then tested for their antioxidant potential. The antioxidant activity was assessed through in vitro methods, highlighting the potential of these compounds in oxidative stress-related applications (Dovbnya et al., 2022).

Fluorescence Derivatisation for Biological Assays

Another study explored the derivatization of amino acids with compounds structurally similar to 2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride for fluorescence applications. The derivatized amino acids exhibited strong fluorescence, making them useful for biological assays. This work demonstrates the utility of such compounds in enhancing the visibility and detection of biomolecules in research settings (Frade et al., 2007).

Application in Polymer Modification

A study on the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amine compounds, including those similar to 2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride, revealed enhancements in the hydrogels' properties. These modifications increased the swelling degree of the polymers and improved their thermal stability, suggesting applications in medical and biotechnological fields due to their enhanced biological activities (Aly & El-Mohdy, 2015).

Structural and Energetic Aspects of Polymorphs

Research into the crystal structure and energetic aspects of compounds structurally related to 2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride has provided insights into their polymorphic forms. These studies are crucial for understanding the physical and chemical properties of these compounds, which has implications for their stability, formulation, and application in various scientific domains (Maccaroni et al., 2012).

Conformational Analyses

The conformational behavior of derivatives in different environments has been investigated, providing valuable information on the structural dynamics of these molecules. This research contributes to a deeper understanding of how such compounds interact in biological systems, aiding in the design of more effective molecules for research and therapeutic applications (Nitek et al., 2020).

properties

IUPAC Name

2-amino-3-(3,5-dimethoxyphenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4.ClH/c1-15-8-3-7(4-9(6-8)16-2)5-10(12)11(13)14;/h3-4,6,10H,5,12H2,1-2H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUISSHJYZRLXRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CC(C(=O)O)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride

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